![molecular formula C12H11NOS2 B12449138 (5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12449138.png)
(5E)-5-[(2,4-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,4-dimethylbenzaldehyde with 2-mercapto-1,3-thiazol-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction mixture is often heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the benzylidene group can produce the corresponding benzyl derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one depends on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The exact molecular pathways involved would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-5-(benzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Lacks the methyl groups on the benzylidene ring.
(5E)-5-(4-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Has a single methyl group on the benzylidene ring.
(5E)-5-(2,4-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Contains chlorine atoms instead of methyl groups.
Uniqueness
The presence of the 2,4-dimethylbenzylidene group in (5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can influence its chemical reactivity and potential biological activity, making it distinct from other similar compounds. The specific substitution pattern on the benzylidene ring can affect its interactions with molecular targets and its overall properties.
Propriétés
Formule moléculaire |
C12H11NOS2 |
|---|---|
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
5-[(2,4-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NOS2/c1-7-3-4-9(8(2)5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15) |
Clé InChI |
FVAZWQJWDBXJSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C=C2C(=O)NC(=S)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


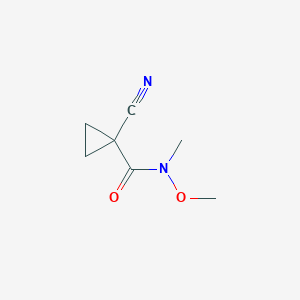
![4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12449064.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12449070.png)

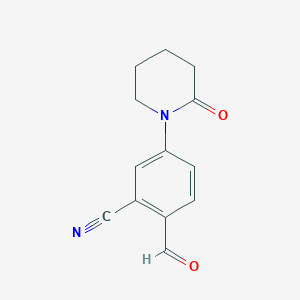
![2-[(6-amino-3,5-dicyano-4-methylpyridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12449086.png)
![1-butyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12449093.png)
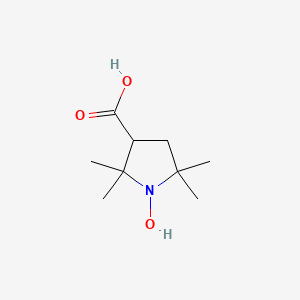
![1-(2-Ethylphenyl)-3-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B12449107.png)
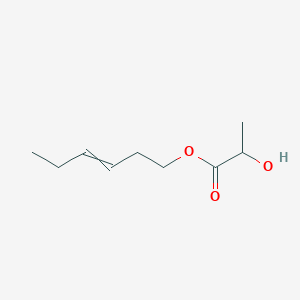
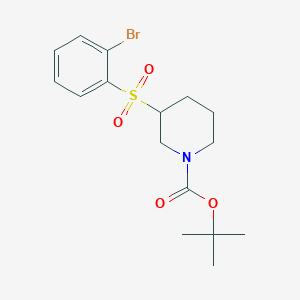
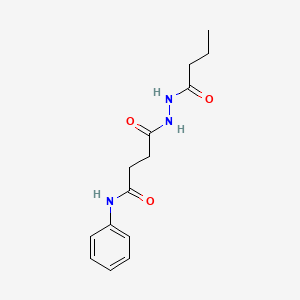
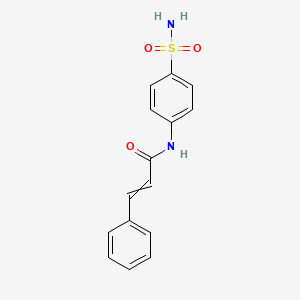
![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)
